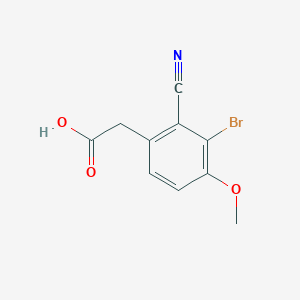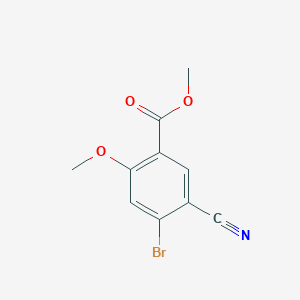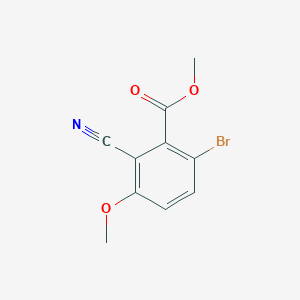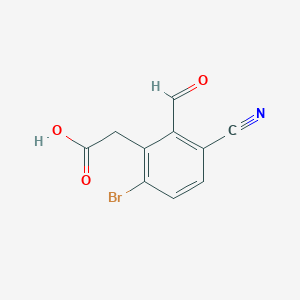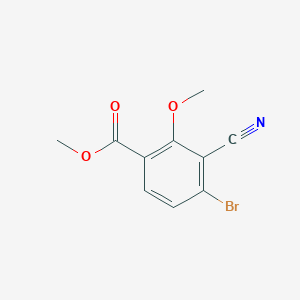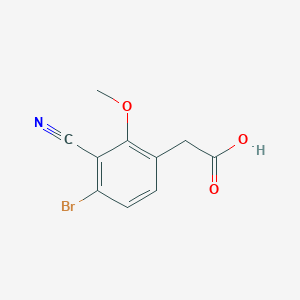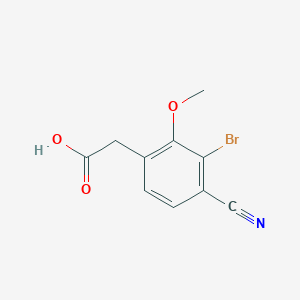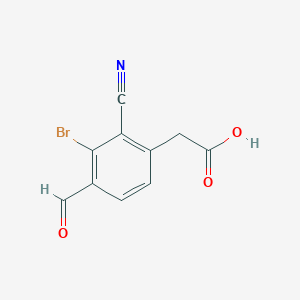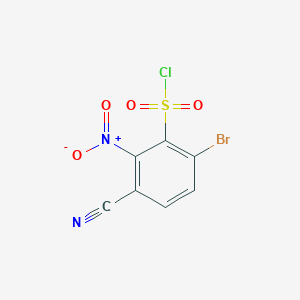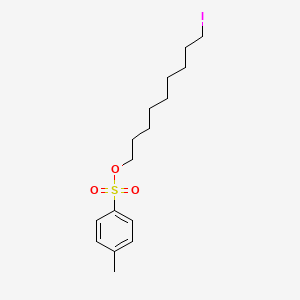
9-iodononyl 4-methylbenzenesulfonate
Overview
Description
9-iodononyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H25IO3S and a molecular weight of 424.3 g/mol. This compound is widely used as a reagent in organic synthesis due to its high selectivity in a range of reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 9-iodononyl ester typically involves the esterification of toluene-4-sulfonic acid with 9-iodononanol. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate (K2CO3) in a solvent like N,N-dimethylformamide (DMF) . The reaction mixture is heated to a specific temperature, often around 94°C, for a set duration to ensure complete esterification .
Industrial Production Methods
Industrial production methods for toluene-4-sulfonic acid 9-iodononyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-iodononyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving toluene-4-sulfonic acid 9-iodononyl ester include potassium carbonate (K2CO3), N,N-dimethylformamide (DMF), and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of a catalyst to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving toluene-4-sulfonic acid 9-iodononyl ester depend on the type of reaction. For substitution reactions, the products are usually derivatives where the iodine atom is replaced by another functional group.
Scientific Research Applications
9-iodononyl 4-methylbenzenesulfonate has several scientific research applications, including:
Organic Synthesis: It is widely used as a reagent in organic synthesis due to its high selectivity in various reactions.
Biological Studies: The compound is used in biological studies to modify and label biomolecules.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 9-iodononyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. The compound’s high selectivity in reactions is attributed to the presence of the iodine atom, which can be easily substituted under appropriate conditions.
Comparison with Similar Compounds
Similar Compounds
- Toluene-4-sulfonic acid 2-vinyloxy-ethyl ester
- Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester
Uniqueness
9-iodononyl 4-methylbenzenesulfonate is unique due to its high selectivity in substitution reactions, which is attributed to the presence of the iodine atom. This makes it a valuable reagent in organic synthesis and other scientific research applications.
Properties
IUPAC Name |
9-iodononyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25IO3S/c1-15-9-11-16(12-10-15)21(18,19)20-14-8-6-4-2-3-5-7-13-17/h9-12H,2-8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWQYAIPCNOVKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


